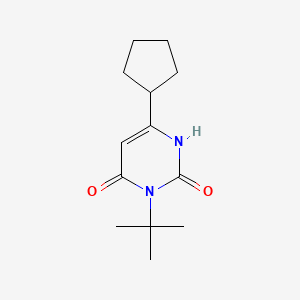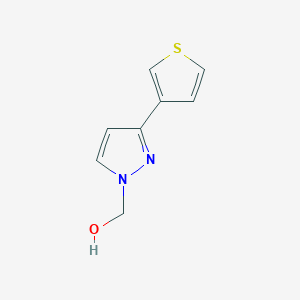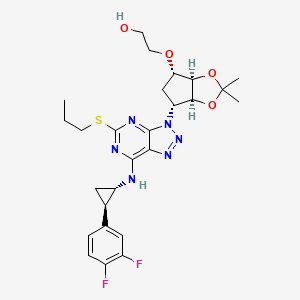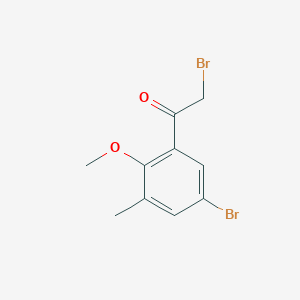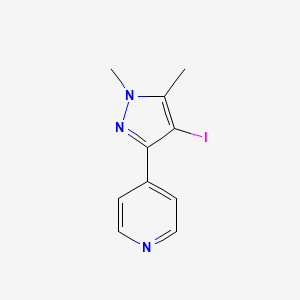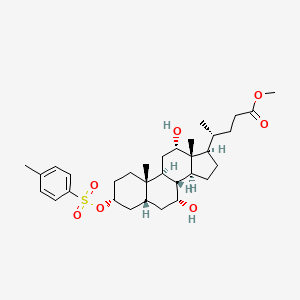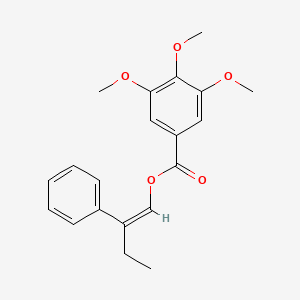
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is an organic compound that combines a phenylbutenyl group with a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with (Z)-2-phenylbut-1-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the phenylbutenyl group can be reduced to form the saturated analog.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanoic acid, while reduction can produce 2-phenylbutanol .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a precursor for the development of drugs with antiproliferative and anti-inflammatory properties. Studies have indicated its effectiveness against certain cancer cell lines .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Mechanism of Action
The mechanism by which (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate exerts its effects involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular functions. It can also bind to specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate: Similar in structure but lacks the phenylbutenyl group.
Ethyl 3,4,5-Trimethoxybenzoate: Another ester derivative with similar properties but different alkyl chain length.
Uniqueness
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is unique due to the presence of both the phenylbutenyl and trimethoxybenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(Z)-2-phenylbut-1-enyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-5-14(15-9-7-6-8-10-15)13-25-20(21)16-11-17(22-2)19(24-4)18(12-16)23-3/h6-13H,5H2,1-4H3/b14-13- |
InChI Key |
HUUXAOHFPGNAFB-YPKPFQOOSA-N |
Isomeric SMILES |
CC/C(=C/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


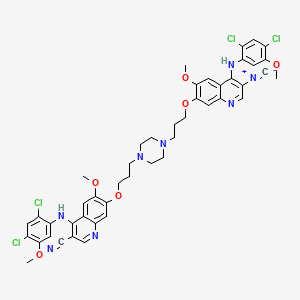
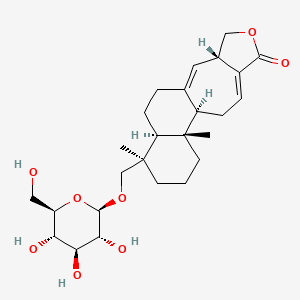
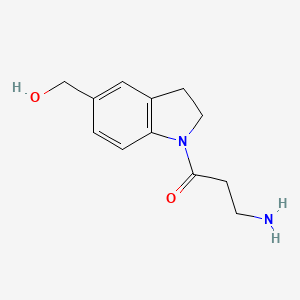
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

